molecular formula C11H13NO4 B12122018 Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester CAS No. 5255-72-1

Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester

Cat. No.: B12122018
CAS No.: 5255-72-1
M. Wt: 223.22 g/mol
InChI Key: ATSBYHRDASJHSQ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester (methyl 4-[(ethoxycarbonyl)amino]benzoate) is a substituted benzoic acid derivative characterized by an ethoxycarbonylamino (-NHCOOEt) group at the para position and a methyl ester (-COOCH₃) at the carboxyl terminus.

Properties

CAS No.

5255-72-1

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 4-(ethoxycarbonylamino)benzoate

InChI

InChI=1S/C11H13NO4/c1-3-16-11(14)12-9-6-4-8(5-7-9)10(13)15-2/h4-7H,3H2,1-2H3,(H,12,14)

InChI Key

ATSBYHRDASJHSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester can be achieved through several methods. One common approach involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituent introduced, such as nitrobenzoic acid or bromobenzoic acid.

Scientific Research Applications

Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The ethoxycarbonylamino group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Ester Group Molecular Weight (g/mol) CAS Number Notable Features/Applications References
Target: Methyl 4-[(ethoxycarbonyl)amino]benzoate 4-[(ethoxycarbonyl)amino] Methyl 223.22 Not explicitly listed Ethoxycarbonylamino group; potential intermediate for bioactive molecules
Ethyl 4-[(ethoxycarbonyl)amino]benzoate 4-[(ethoxycarbonyl)amino] Ethyl 237.24 5100-21-0 Ethyl ester counterpart; used in polymer studies
Benzoic acid, 4-[(methoxycarbonyl)amino]-, ethyl ester 4-[(methoxycarbonyl)amino] Ethyl 223.21 187741-67-9 Methoxycarbonyl substituent; enhanced solubility
Benzoic acid, 2-hydroxy-3-[(4-nitrobenzoyl)amino]-, methyl ester 2-hydroxy-3-[(4-nitrobenzoyl)amino] Methyl 316.27 918943-21-2 Nitrobenzoyl and hydroxyl groups; antimicrobial activity
Benzoic acid, 4-[(6-chloro-4-pyrimidinyl)amino]-, methyl ester 4-[(6-chloro-pyrimidinyl)amino] Methyl 263.68 848639-96-3 Chloropyrimidine substituent; kinase inhibition potential
Benzoic acid methyl ester (simplest analog) None (unsubstituted) Methyl 136.15 93-58-3 Baseline for reactivity comparisons; plastic degradation studies

Substituent-Driven Functional Differences

  • Ethoxycarbonylamino vs.
  • Chloropyrimidinyl and Nitrobenzoyl Groups : These substituents (e.g., in and ) introduce electron-withdrawing effects, altering reactivity in electrophilic substitution reactions and enabling interactions with biological targets like enzymes .
  • Hydroxyl and Sulfonamide Groups : Compounds like those in exhibit hydrogen-bonding capacity, influencing solubility and binding affinity in protein-ligand interactions .

Ester Group Impact

  • Methyl vs. Ethyl Esters : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions due to lower steric hindrance, a critical factor in prodrug design .
  • Bulkier Esters : Derivatives with complex ester groups (e.g., 2-(2-methylpyrrolidinyl)ethyl in ) may improve thermal stability in polymer applications .

Material Science

  • Photoswitching Polymers : Azobenzene-linked benzoic esters () exhibit light-responsive behavior, useful in smart materials .

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